molecular formula C21H23NO5 B4066068 N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4066068
M. Wt: 369.4 g/mol
InChI Key: BTBFKZNYOHMRAL-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-5-15-7-9-18(20(12-15)24-2)26-14-17-8-10-19(27-17)21(23)22-13-16-6-4-11-25-16/h4,6-12H,3,5,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFKZNYOHMRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler derivative with similar structural features.

    2-Methoxy-4-propylphenol: Shares the methoxy and propyl substituents but lacks the furan ring.

    Dihydrofuran derivatives: Reduced forms of furan compounds with similar reactivity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its dual furan rings and methoxy-propyl substituents make it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]FURAN-2-CARBOXAMIDE

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